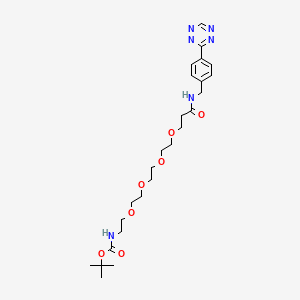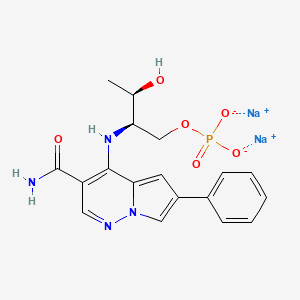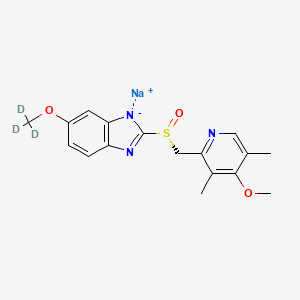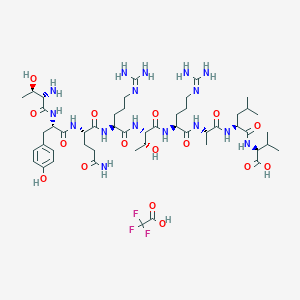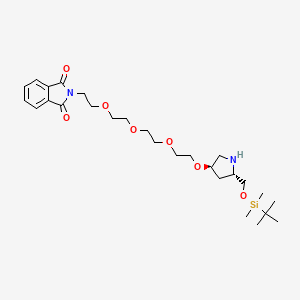
Phthalimide-PEG4-PDM-OTBS
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phthalimide-PEG4-PDM-OTBS is a polyethylene glycol-based PROTAC linker. This compound is utilized in the synthesis of a range of PROTACs (Proteolysis Targeting Chimeras), which consist of two distinct ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, while the other ligand binds to the target protein. By leveraging the intracellular ubiquitin-proteasome system, PROTACs selectively degrade target proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phthalimide-PEG4-PDM-OTBS is synthesized through a series of organic reactions involving the coupling of phthalimide and PEG4-PDM-OTBS. The synthetic route typically involves the protection of functional groups, coupling reactions, and deprotection steps. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Phthalimide-PEG4-PDM-OTBS undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The reaction conditions vary depending on the specific reaction but generally involve controlled temperature, pressure, and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
Phthalimide-PEG4-PDM-OTBS has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the study of protein degradation mechanisms.
Biology: Employed in the investigation of cellular processes and protein interactions.
Medicine: Utilized in drug discovery and development, particularly in the design of targeted therapies for diseases such as cancer.
Industry: Applied in the development of advanced materials and chemical processes
Mecanismo De Acción
Phthalimide-PEG4-PDM-OTBS functions as a PROTAC linker, facilitating the degradation of target proteins through the ubiquitin-proteasome system. The compound binds to both the E3 ubiquitin ligase and the target protein, bringing them into close proximity. This interaction promotes the ubiquitination of the target protein, marking it for degradation by the proteasome .
Comparación Con Compuestos Similares
Similar Compounds
Phthalimide-PEG4-PDM: Similar structure but lacks the OTBS group.
Phthalimide-PEG4: Contains the phthalimide and PEG4 moieties but lacks the PDM and OTBS groups.
Phthalimide-PDM-OTBS: Contains the phthalimide and OTBS groups but lacks the PEG4 moiety.
Uniqueness
Phthalimide-PEG4-PDM-OTBS is unique due to its combination of phthalimide, PEG4, PDM, and OTBS groups. This unique structure allows it to function effectively as a PROTAC linker, facilitating the selective degradation of target proteins .
Propiedades
Fórmula molecular |
C27H44N2O7Si |
|---|---|
Peso molecular |
536.7 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-[(3R,5S)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-3-yl]oxyethoxy]ethoxy]ethoxy]ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C27H44N2O7Si/c1-27(2,3)37(4,5)36-20-21-18-22(19-28-21)35-17-16-34-15-14-33-13-12-32-11-10-29-25(30)23-8-6-7-9-24(23)26(29)31/h6-9,21-22,28H,10-20H2,1-5H3/t21-,22+/m0/s1 |
Clave InChI |
NLFPGFSSIZQXNJ-FCHUYYIVSA-N |
SMILES isomérico |
CC(C)(C)[Si](C)(C)OC[C@@H]1C[C@H](CN1)OCCOCCOCCOCCN2C(=O)C3=CC=CC=C3C2=O |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC1CC(CN1)OCCOCCOCCOCCN2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


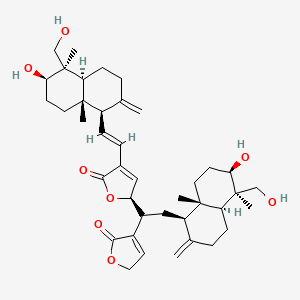
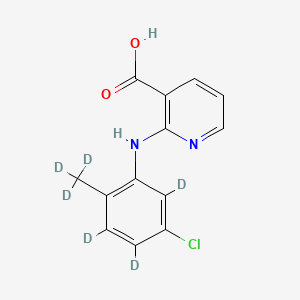
![3-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3R,4R)-4-[[(2S,3S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2R,3S,4S,5S,6S)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium;hydrogen sulfate](/img/structure/B12423873.png)


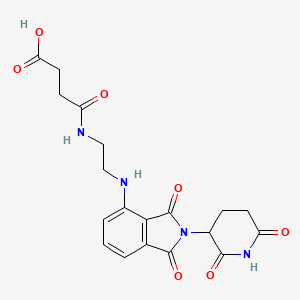
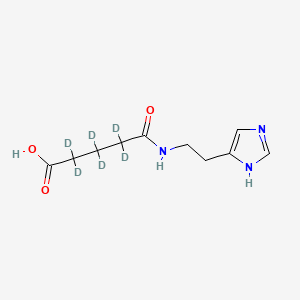
![N-[(1,2-Dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-3-[ethyl[trans-4-[(2-methoxyethyl)methylamino]cyclohexyl]amino]-2-methyl-5-[3-(4-morpholinyl)-1-propyn-1-yl]-benzamide-d8](/img/structure/B12423911.png)


